molecular formula C6H6BrN3O B8579042 5-bromo-N''-hydroxypyridine-2-carboximidamide

5-bromo-N''-hydroxypyridine-2-carboximidamide

Cat. No.: B8579042
M. Wt: 216.04 g/mol
InChI Key: DNYNBLKRHFZGQG-UHFFFAOYSA-N
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Description

5-bromo-N’-hydroxypicolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position of the picolinimidamide structure, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. One common method includes the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated to 90°C, leading to the formation of the desired brominated product .

Industrial Production Methods

While specific industrial production methods for 5-bromo-N’-hydroxypicolinimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-hydroxypicolinimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives of 5-bromo-N’-hydroxypicolinimidamide .

Mechanism of Action

The mechanism of action of 5-bromo-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The bromine atom at the 5-position plays a crucial role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N’-hydroxypicolinimidamide is unique due to its specific structural features, such as the hydroxyl group and the bromine atom at the 5-position, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

DNYNBLKRHFZGQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-cyanopyridine (1.0 g, 5.50 mmol) in EtOH (100.0 mL) was added a solution of NaOH (0.22 g, 5.50 mmol dissolved in 2.0 ml H2O) followed by addition of NH2OH.HCl (0.38 g, 5.50 mmol). The resulting solution was heated to 60-65° C. for 16 h. After the completion of reaction (TLC monitoring), the solvent was evaporated and the residue was acidified with 3% HCl solution (20.0 mL) and heated to 100° C. till a clear solution was obtained. The reaction mixture was then cooled to room temperature and extracted with DCM (2×50 mL) that was later on discarded. The aqueous layer was basified with aqueous NH3 till pH 8 and extracted with EtOAc (3×50 mL). The combined organics was dried (Na2SO4), filtered and concentrated to obtain the desired product (0.75 g, 64%). MS: 216.01 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
64%

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